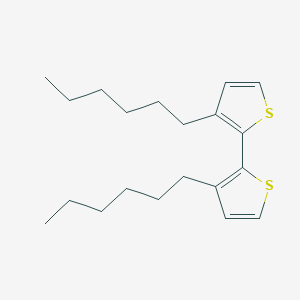

3,3'-Dihexyl-2,2'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-hexyl-2-(3-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMOXZEVWCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467423 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125607-30-9 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3'-Dihexyl-2,2'-bithiophene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dihexyl-2,2'-bithiophene is an organic semiconductor that has garnered significant interest within the scientific community, particularly in the fields of organic electronics and materials science. Its molecular structure, characterized by a bithiophene backbone functionalized with hexyl chains, imparts desirable electronic properties and processability. The alkyl chains enhance solubility in organic solvents, making it suitable for various solution-based fabrication techniques crucial for the development of flexible and large-area electronic devices. This document provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to serve as a valuable resource for researchers and professionals in related fields.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a clear and concise reference for its key characteristics.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀S₂ | [1][2] |

| Molecular Weight | 334.58 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 82 °C at 0.03 mmHg | [1][3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Refractive Index (n20D) | 1.54 | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Spectroscopic and Electronic Properties

| Property | Value | Conditions |

| UV-Vis Absorption (λmax) | ~297 nm | in Chloroform (for 3,4'-dihexyl-2,2'-bithiophene)[4] |

| LogP | 7.72220 |

Synthesis of this compound

The synthesis of this compound is commonly achieved through cross-coupling reactions. The Kumada cross-coupling reaction, which utilizes a Grignard reagent and a nickel or palladium catalyst, is a prevalent method.[5][6][7][8] An alternative route is the Stille cross-coupling, which involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium.[9][10][11][12]

A general synthetic pathway for this compound via a Kumada-type coupling is illustrated below. This involves the synthesis of a 3-hexyl-2-thienyl Grignard reagent followed by a nickel-catalyzed homocoupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C20H30S2 | CID 11484438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 125607-30-9(3,3'-Dihexyl-2,2’-bithiophene) | Kuujia.com [kuujia.com]

- 4. chembk.com [chembk.com]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,3'-Dihexyl-2,2'-bithiophene (CAS Number: 125607-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dihexyl-2,2'-bithiophene, a key building block in the field of organic electronics. The document details its chemical and physical properties, provides insights into its synthesis, and summarizes its photophysical and electrochemical characteristics. Furthermore, this guide outlines its applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices, presenting available performance data. Experimental protocols for common synthetic and characterization techniques are also discussed to provide a practical resource for researchers in the field. While this compound is primarily utilized in materials science, this guide also briefly addresses its relevance, or lack thereof, in the context of drug development.

Introduction

This compound, with the CAS number 125607-30-9, is an alkylated bithiophene derivative that has garnered significant interest as a building block for organic semiconducting polymers and small molecules.[1][2] The introduction of hexyl chains at the 3 and 3' positions of the bithiophene core enhances its solubility in common organic solvents, a crucial property for solution-based processing of organic electronic devices.[1] This improved processability, combined with the inherent electronic properties of the conjugated bithiophene system, makes it a valuable component in the development of next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 125607-30-9 | [3] |

| Molecular Formula | C₂₀H₃₀S₂ | [3] |

| Molecular Weight | 334.58 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Boiling Point | 82 °C at 0.03 mmHg | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Refractive Index (n20D) | 1.54 | [2] |

| Storage Conditions | 2 - 8 °C | [2] |

Synthesis and Characterization

The synthesis of this compound and other 3,3'-dialkyl-2,2'-bithiophenes is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Kumada and Stille coupling reactions are particularly prevalent methods.

Synthesis

A general synthetic workflow for the preparation of 3,3'-dialkyl-2,2'-bithiophenes is depicted below. This typically involves the coupling of a Grignard reagent with a halogenated thiophene derivative in the presence of a nickel or palladium catalyst.

Experimental Protocol: Kumada Coupling for 3-Alkylthiophenes (Adapted)

This protocol is a general procedure adapted from literature for the synthesis of 3-alkylthiophenes and can be modified for the specific synthesis of this compound.[4][5][6]

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1-Bromohexane

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Nitrogen or Argon gas

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, combine magnesium turnings (1.1 equivalents) and anhydrous THF. Slowly add a solution of 1-bromohexane (1.15 equivalents) in anhydrous THF to initiate the formation of hexylmagnesium bromide.

-

Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene (1 equivalent) in anhydrous THF. Add the Ni(dppp)Cl₂ catalyst (typically 0.1-1 mol%).

-

Slowly add the prepared hexylmagnesium bromide solution to the solution of 3-bromothiophene and catalyst at room temperature.

-

The reaction mixture is typically stirred at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the public domain, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar thiophene derivatives.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the thiophene rings and the aliphatic protons of the hexyl chains. The aromatic protons would typically appear in the range of δ 6.5-7.5 ppm. The protons of the hexyl chains would appear in the upfield region, typically between δ 0.8 and 2.8 ppm.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the thiophene rings and the hexyl chains. Aromatic carbons would resonate in the δ 120-140 ppm region, while the aliphatic carbons of the hexyl groups would appear at higher field strengths.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: UV-Vis absorption and PL spectroscopy are crucial for understanding the electronic properties of the molecule.

-

UV-Vis Absorption: In a suitable solvent like chloroform or THF, this compound is expected to exhibit a strong absorption band in the UV region, corresponding to the π-π* transition of the conjugated bithiophene core.

-

Photoluminescence: Upon excitation at its absorption maximum, the compound is expected to show fluorescence. The emission spectrum provides information about the energy of the first excited state.

Electronic Properties and Applications

This compound is a p-type organic semiconductor and serves as a fundamental building block for more complex conjugated systems used in various organic electronic devices.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. These energy levels are critical for predicting charge injection and transport properties in devices. The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using the following empirical formulas:[7][8]

-

EHOMO = -[Eoxonset - E1/2(ferrocene) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(ferrocene) + 4.8] eV

Where E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

A general workflow for determining these energy levels is presented below.

Organic Field-Effect Transistors (OFETs)

As a building block for semiconducting polymers, the properties of this compound influence the performance of OFETs. Key performance metrics for OFETs include the charge carrier mobility (µ) and the on/off current ratio (Ion/Ioff). While specific data for devices solely based on this monomer is limited, polymers incorporating this unit are expected to exhibit p-type behavior with hole mobilities and on/off ratios dependent on the overall polymer structure and device architecture.[9][10][11]

Organic Photovoltaics (OPVs)

In the realm of OPVs, this compound is a precursor to donor polymers used in bulk heterojunction (BHJ) solar cells. The performance of these devices is characterized by the power conversion efficiency (PCE), which is determined by the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The energy levels of the donor polymer, derived from units like this compound, are critical for efficient charge separation and collection at the donor-acceptor interface.[12][13][14]

Relevance in Drug Development

The primary applications of this compound and its derivatives are in the field of materials science and organic electronics. There is currently no significant body of research suggesting its direct application or relevance in drug development or as a pharmacological agent. The focus of research on this compound is overwhelmingly on its electronic and optical properties for technological applications.

Conclusion

This compound is a versatile and important building block in organic electronics. Its enhanced solubility and favorable electronic properties make it a valuable precursor for the synthesis of high-performance organic semiconductors for applications in OFETs and OPVs. This technical guide has provided a summary of its key properties, synthetic methodologies, and electronic characteristics to serve as a valuable resource for researchers working in this exciting field. Future research will likely focus on the development of novel polymers and small molecules derived from this building block to further enhance the efficiency and stability of organic electronic devices.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C20H30S2 | CID 11484438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 6. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.mit.edu [web.mit.edu]

- 11. Organic semiconductors for solution-processable field-effect transistors (OFETs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Low Molecular Weight Poly(3-hexylthiophene)s as Additives in Organic Photovoltaic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Applications of 3,3'-Dihexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dihexyl-2,2'-bithiophene is an organic semiconductor material that has garnered significant interest within the field of organic electronics.[1] Its molecular structure, featuring a conjugated bithiophene backbone functionalized with hexyl side chains, imparts desirable electronic properties and processability. This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and its application in electronic devices, presenting key data in a structured format and detailing relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound consists of two thiophene rings linked at the 2 and 2' positions, with hexyl chains attached to the 3 and 3' positions. This substitution pattern influences the molecule's solubility, thin-film morphology, and ultimately its performance in electronic devices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀S₂ | [1] |

| Molecular Weight | 334.58 g/mol | [1] |

| CAS Number | 125607-30-9 | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 82 °C at 0.03 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the Stille cross-coupling reaction. This palladium-catalyzed reaction couples an organotin compound with an organic halide.

Caption: Synthetic pathway for this compound via Stille coupling.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-2-hexylthiophene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-hexylthiophene (1.0 equivalent) and 2-(tributylstannyl)thiophene (1.05 equivalents) in anhydrous toluene.

-

Add the Pd(PPh₃)₄ catalyst (0.02-0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/dichloromethane mixture) to yield this compound as a colorless to pale yellow oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are crucial for confirming the structure and purity of the synthesized molecule.

Table 2: 1H and 13C NMR Data for this compound in CDCl₃

| 1H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | 13C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) |

| Aromatic CH | 7.20 (d, 2H), 6.95 (d, 2H) | Aromatic C-H | 130.1, 126.3 |

| α-CH₂ of hexyl | 2.78 (t, 4H) | Aromatic C-C | 137.5, 128.8 |

| β-CH₂ of hexyl | 1.65 (m, 4H) | α-CH₂ of hexyl | 31.7 |

| (CH₂)₃ of hexyl | 1.35-1.25 (m, 12H) | β-CH₂ of hexyl | 30.5 |

| CH₃ of hexyl | 0.88 (t, 6H) | Other (CH₂) of hexyl | 29.3, 22.7 |

| CH₃ of hexyl | 14.1 |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and estimate the optical bandgap of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., chloroform, tetrahydrofuran)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 10⁻⁵ M).

-

Record the UV-Vis absorption spectrum of the solution from 200 nm to 800 nm, using the pure solvent as a reference.

-

To prepare a thin film, dissolve the compound in a suitable solvent (e.g., chlorobenzene) and spin-coat it onto a quartz substrate.

-

Record the UV-Vis absorption spectrum of the thin film.

-

The optical bandgap (Eg) can be estimated from the onset of absorption (λonset) in the thin-film spectrum using the equation: Eg (eV) = 1240 / λonset (nm).

Electrochemical Properties

Cyclic voltammetry (CV) is employed to determine the electrochemical properties of this compound, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3]

Table 3: Electrochemical Properties of this compound

| Property | Value (eV) | Method |

| HOMO Energy Level | ~ -5.1 to -5.3 | Cyclic Voltammetry |

| LUMO Energy Level | ~ -2.1 to -2.3 | Cyclic Voltammetry & Optical Bandgap |

| Electrochemical Bandgap | ~ 3.0 | Cyclic Voltammetry |

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of this compound.

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (argon or nitrogen)

Materials:

-

This compound

-

Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or dichloromethane)

-

Ferrocene (for calibration)

Procedure:

-

Prepare a solution of this compound in the electrolyte solution.

-

Assemble the three-electrode cell and purge with an inert gas for at least 15 minutes to remove oxygen.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs towards positive potentials to observe the oxidation peak, and then reversing the scan.

-

Record a separate scan towards negative potentials to observe the reduction peak.

-

Calibrate the potential scale by measuring the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[2]

-

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eox, onset) and reduction (Ered, onset) peaks, respectively, using the following empirical formulas:

-

EHOMO (eV) = -[Eox, onset - EFc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Ered, onset - EFc/Fc⁺ + 4.8]

-

Applications in Organic Electronics

This compound is a versatile building block for the synthesis of conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[1]

Organic Field-Effect Transistors (OFETs)

Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a material similar to this compound, such as poly(3-hexylthiophene) (P3HT), which serves as a good model.

Device Architecture: Bottom-gate, top-contact.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

This compound derivative (e.g., P3HT)

-

Organic solvent (e.g., chlorobenzene, dichlorobenzene)

-

Surface treatment agent (e.g., octadecyltrichlorosilane - OTS)

-

Gold (Au) for source and drain electrodes

Fabrication Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential sonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS to improve the semiconductor film morphology and device performance.

-

Semiconductor Deposition: Dissolve the organic semiconductor in a suitable solvent and spin-coat the solution onto the treated substrate to form a thin film (typically 30-100 nm).

-

Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and charge transport.

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the shadow mask.

Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

-

From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (Vth).

Organic Solar Cells (OSCs)

Caption: General workflow for the fabrication and characterization of a conventional bulk heterojunction organic solar cell.

This protocol describes the fabrication of a bulk heterojunction (BHJ) OSC using a P3HT:PCBM blend, which is a standard model system and relevant for understanding the application of thiophene-based materials.

Device Architecture: Conventional (ITO/HTL/Active Layer/Cathode).

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Active Layer: A blend of a donor polymer (like a derivative of this compound, e.g., P3HT) and an acceptor (e.g.,[3][3]-phenyl-C₆₁-butyric acid methyl ester - PCBM) in a 1:0.8 to 1:1 weight ratio.

-

Solvent for active layer: Chlorobenzene or dichlorobenzene

-

Cathode: Lithium fluoride (LiF) and Aluminum (Al)

Fabrication Procedure:

-

Substrate Cleaning: Clean the patterned ITO substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat with UV-ozone for 15 minutes to improve the work function and wettability.

-

HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at a specified temperature (e.g., 120-140 °C) in air.

-

Active Layer Deposition: Transfer the substrates into an inert atmosphere (glovebox). Spin-coat the active layer blend solution onto the PEDOT:PSS layer.

-

Active Layer Annealing: Anneal the active layer at an optimized temperature (e.g., 110-150 °C) to promote the formation of an optimal nanostructured blend morphology for efficient charge separation and transport.

-

Cathode Deposition: Deposit a thin layer of LiF (or Ca) followed by a thicker layer of Al by thermal evaporation through a shadow mask to define the device area.

-

Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

Characterization:

-

Measure the current density-voltage (J-V) characteristics of the OSC under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator.

-

From the J-V curve, determine the key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Conclusion

This compound is a fundamental building block in the field of organic electronics. Its well-defined structure, accessible synthesis, and favorable electronic properties make it and its derivatives highly suitable for applications in OFETs and OSCs. The detailed experimental protocols provided in this guide offer a practical framework for researchers and scientists working on the synthesis, characterization, and device integration of this important class of organic semiconductor materials.

References

A Technical Guide to the Spectroscopic Analysis of 3,3'-Dihexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 3,3'-Dihexyl-2,2'-bithiophene, a key building block in the field of organic electronics.[1] Its unique electronic properties, conferred by the conjugated bithiophene system and enhanced solubility from the hexyl chains, make it a valuable component in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] Accurate spectroscopic analysis is paramount for confirming its molecular structure, purity, and electronic properties, which are critical for developing high-performance electronic devices.[1]

Molecular Structure of this compound

The fundamental structure consists of two thiophene rings linked at the 2 and 2' positions, with hexyl chains substituted at the 3 and 3' positions. This arrangement influences the molecule's conformation and electronic conjugation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Record the ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

-

Record the ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms in the molecule.

-

Use tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the splitting patterns (e.g., doublets, triplets) to deduce the connectivity of adjacent protons.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.[4]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.28 | d | Thiophene H (2H) |

| 6.96 | d | Thiophene H (2H) |

| 2.50 | t | α-CH₂ of hexyl (4H) |

| 1.53 | m | β-CH₂ of hexyl (4H) |

| 1.24 | br m | (CH₂)₃ of hexyl (12H) |

| 0.86 | t | CH₃ of hexyl (6H) |

Table 2: ¹³C NMR Data (70 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 142.3 | Thiophene C |

| 128.7 | Thiophene C |

| 128.5 | Thiophene C |

| 125.2 | Thiophene C |

| 31.6 | Hexyl C |

| 30.7 | Hexyl C |

| 29.1 | Hexyl C |

| 28.8 | Hexyl C |

| 22.6 | Hexyl C |

| 14.1 | Hexyl C (CH₃) |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the π-conjugated system of the molecule. The position of the absorption maximum (λ_max) provides insight into the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran (THF), or hexane). Concentrations are typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis: If the concentration is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Data Presentation: Expected UV-Vis Absorption Data

While specific data for this compound was not found in the provided search results, related bithiophene-containing structures exhibit strong absorption bands. For example, a bithiophene-containing viologen showed intense absorption bands with a λ_max in the visible region at 444 nm.[5] For this compound, the primary π-π* transition is expected in the UV region, characteristic of conjugated thiophene systems.

Table 3: Expected UV-Vis Absorption Properties

| Parameter | Expected Value/Range | Description |

|---|---|---|

| λ_max | ~250-350 nm | Wavelength of maximum absorption for the π-π* transition. |

| ε_max | > 10,000 M⁻¹cm⁻¹ | Molar absorptivity at λ_max, indicating a strong electronic transition. |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. This technique provides information about the excited state properties and can be used to determine the material's potential for applications in OLEDs.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use a dilute solution of the compound, similar to that prepared for UV-Vis analysis, in a suitable spectroscopic-grade solvent. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer.

-

Data Acquisition:

-

Measure the absorption spectrum to determine the optimal excitation wavelength (typically λ_max).

-

Set the excitation wavelength and record the emission spectrum over a range of longer wavelengths.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis: The Stokes shift (the difference in wavelength between λ_max and λ_em) can be calculated. The fluorescence quantum yield (Φ_F) can be determined relative to a known standard if required.

Data Presentation: Expected Fluorescence Emission Data

Similar to UV-Vis data, specific fluorescence spectra for this compound are not detailed in the search results. However, bithiophene derivatives are known to be fluorescent.[5] A related bithiophene compound, when excited at 275 nm, showed an intense emission band between 475 and 675 nm.[5]

Table 4: Expected Fluorescence Properties

| Parameter | Expected Value/Range | Description |

|---|---|---|

| λ_em | ~350-500 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | 50-150 nm | Difference between absorption and emission maxima. |

| Quantum Yield (Φ_F) | Variable | Efficiency of the fluorescence process. |

Vibrational Spectroscopy (FTIR & Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and confirming the molecular structure.

Experimental Protocol: FTIR & Raman Spectroscopy

-

Sample Preparation:

-

FTIR: The sample can be analyzed as a neat liquid film between salt plates (e.g., KBr, NaCl) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

-

Raman: The sample can be analyzed directly in a glass vial or NMR tube.

-

-

Instrumentation: Use an FTIR spectrometer for infrared analysis and a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) for Raman analysis.[6]

-

Data Acquisition:

-

FTIR: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Raman: Record the spectrum over a similar wavenumber range.

-

-

Data Analysis: Identify characteristic peaks and assign them to specific molecular vibrations (e.g., C-H stretch, C=C stretch of the thiophene ring, C-S stretch).

Data Presentation: Characteristic Vibrational Frequencies

Based on the known structure and data from related thiophene compounds, the following vibrational modes are expected for this compound.[7][8]

Table 5: Key Expected Vibrational Frequencies (cm⁻¹)

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | FTIR/Raman |

| 2955-2850 | Aliphatic C-H stretch (hexyl) | FTIR/Raman |

| ~1450 | Thiophene ring C=C symmetric stretch | Raman (strong) |

| 850-650 | C-S stretch | FTIR/Raman |

Workflow for Spectroscopic Characterization

The logical flow for a comprehensive spectroscopic analysis ensures that foundational data is gathered before more specialized tests are performed.

Caption: General workflow for the spectroscopic characterization of a material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. rsc.org [rsc.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide [mdpi.com]

- 6. home.engineering.iastate.edu [home.engineering.iastate.edu]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrochemical Properties of 3,3'-Dihexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The electronic and optical properties of conjugated organic materials are intrinsically linked to their molecular structure. 3,3'-Dihexyl-2,2'-bithiophene, with its bithiophene core and solubilizing hexyl chains, offers a versatile platform for the synthesis of advanced organic semiconductors. The hexyl substituents enhance solubility in organic solvents, facilitating solution-based processing for device fabrication. The electrochemical behavior of this molecule governs its ability to donate or accept electrons, a fundamental process in the operation of organic electronic devices.

Core Electrochemical Properties

The primary electrochemical parameters of interest for this compound are its oxidation and reduction potentials. These values, typically determined by cyclic voltammetry (CV), provide direct insight into the HOMO and LUMO energy levels.

Data Presentation

While specific experimental values for this compound are not available in the reviewed literature, the following table provides a template for the presentation of such quantitative data. The values for related oligo- and polythiophenes generally show HOMO levels in the range of -4.9 to -5.2 eV.

| Parameter | Symbol | Expected Value (vs. Fc/Fc+) | Method |

| Onset Oxidation Potential | E_ox(onset) | Data not available | Cyclic Voltammetry |

| Peak Oxidation Potential | E_ox(peak) | Data not available | Cyclic Voltammetry |

| Onset Reduction Potential | E_red(onset) | Data not available | Cyclic Voltammetry |

| Peak Reduction Potential | E_red(peak) | Data not available | Cyclic Voltammetry |

| HOMO Energy Level | E_HOMO | Data not available | Calculated from E_ox |

| LUMO Energy Level | E_LUMO | Data not available | Calculated from E_red |

| Electrochemical Band Gap | E_g | Data not available | E_HOMO - E_LUMO |

Note: The energy levels are typically calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often assumed to have an absolute energy level of -4.8 eV or -5.1 eV relative to the vacuum level depending on the convention used.

-

E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+)] - 4.8 eV

Experimental Protocols

The following section details a generalized experimental protocol for determining the electrochemical properties of this compound using cyclic voltammetry.

Synthesis of this compound

A common synthetic route to 3,3'-disubstituted-2,2'-bithiophenes involves the nickel-catalyzed Kumada cross-coupling of a 2-bromo-3-hexylthiophene with a corresponding Grignard reagent.

Diagram of Synthetic Pathway

Caption: Synthetic pathway for this compound.

Cyclic Voltammetry (CV) Measurement

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of a species in solution.

Experimental Workflow:

Diagram of Cyclic Voltammetry Workflow

Caption: Workflow for cyclic voltammetry analysis.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

-

The solvent must contain a supporting electrolyte, typically 0.1 M, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPClO4), to ensure sufficient conductivity.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used.

-

Working Electrode: A glassy carbon, platinum, or gold electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or graphite rod.

-

-

The electrodes are polished and cleaned before use.

-

-

Deoxygenation:

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Cyclic Voltammetry Measurement:

-

The potential of the working electrode is scanned linearly with time from a starting potential to a switching potential and then back to the starting potential.

-

A typical scan rate is 50-100 mV/s.

-

The potential window should be wide enough to observe the oxidation and reduction events of the compound.

-

A ferrocene standard is often added at the end of the experiment, and its redox couple is measured to be used as an internal reference.

-

-

Data Analysis:

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

The onset and peak potentials for the oxidation and reduction waves are determined from the voltammogram.

-

These potentials are then used to calculate the HOMO and LUMO energy levels as described in Section 2.1.

-

Electropolymerization

This compound can undergo electropolymerization to form poly(this compound). This process involves the repeated oxidation of the monomer at the electrode surface, leading to the formation of a conductive polymer film. The electrochemical and optical properties of the resulting polymer are of significant interest for various electronic applications. The electropolymerization can be monitored by running multiple CV cycles, where the growth of the polymer film is evidenced by an increase in the peak currents with each cycle.

Conclusion

The electrochemical properties of this compound are fundamental to its application in organic electronics. While specific experimental data remains to be widely reported, this guide provides a robust framework for its characterization using cyclic voltammetry. The detailed experimental protocol and data presentation structure outlined herein serve as a valuable resource for researchers and scientists working with this and related thiophene-based materials. Further experimental investigation is crucial to fully elucidate the electrochemical behavior of this promising organic semiconductor.

References

Synthesis and Characterization of 3,3'-Dihexyl Derivatives of Dithieno[3,2-b:2′,3′-d]thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3,3'-dihexyl derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a class of organic materials with significant potential in the development of advanced electronic and biomedical applications. Due to the limited availability of direct experimental data for the 3,3'-dihexyl isomer, this document presents a proposed synthetic pathway based on established methodologies for related DTT derivatives. Characterization data for the well-documented 2,6-dioctyl-dithieno[3,2-b:2′,3′-d]thiophene is provided as a comparative reference for a structural isomer.

Introduction

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is a rigid, planar, and electron-rich heterocyclic compound that has garnered considerable interest as a building block for organic electronic materials.[1][2] The extended π-conjugation and strong intermolecular S···S interactions of the DTT core contribute to efficient charge transport, making its derivatives promising candidates for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3][4][5] Functionalization of the DTT core with alkyl chains, such as hexyl groups, is a common strategy to enhance solubility and processability, which are crucial for device fabrication.[3] While 2,6-disubstituted DTT derivatives are widely studied, the exploration of 3,3'-isomers offers opportunities to fine-tune the electronic properties and molecular packing of these materials.

Proposed Synthesis of 3,3'-Dihexyl-dithieno[3,2-b:2′,3′-d]thiophene

Caption: Proposed synthetic pathway for 3,3'-dihexyl-dithieno[3,2-b:2′,3′-d]thiophene.

Experimental Protocol: Synthesis of 3,5-Dibromo-dithieno[3,2-b:2′,3′-d]thiophene (Intermediate)

The synthesis of 3,5-dibromo-dithieno[3,2-b:2′,3′-d]thiophene has been previously reported and serves as the crucial intermediate for the introduction of substituents at the 3 and 5 positions.[6] The synthesis starts from 3,4-dibromothiophene and proceeds through a multi-step sequence.[7][8]

Experimental Protocol: Suzuki Coupling for 3,3'-Dihexyl-dithieno[3,2-b:2′,3′-d]thiophene (Proposed)

This proposed protocol is based on standard Suzuki coupling conditions commonly used for the alkylation of bromo-thiophenes.

Materials:

-

3,5-Dibromo-dithieno[3,2-b:2′,3′-d]thiophene

-

Hexylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-dibromo-dithieno[3,2-b:2′,3′-d]thiophene (1 equivalent) in toluene.

-

Add hexylboronic acid pinacol ester (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.2 equivalents).

-

Add an aqueous solution of potassium carbonate (2 M, 4 equivalents).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the 3,3'-dihexyl-dithieno[3,2-b:2′,3′-d]thiophene.

Characterization

As specific characterization data for 3,3'-dihexyl-dithieno[3,2-b:2′,3′-d]thiophene is not available, this section provides data for the closely related structural isomer, 2,6-dioctyl-dithieno[3,2-b:2′,3′-d]thiophene, for comparative purposes.[3]

Caption: General experimental workflow for the characterization of DTT derivatives.

Spectroscopic and Thermal Properties

The following table summarizes the key spectroscopic and thermal properties of 2,6-dioctyl-dithieno[3,2-b:2′,3′-d]thiophene.[3]

| Property | Value |

| UV-Vis Spectroscopy | |

| Absorption Maximum (λmax) in Chloroform | 375 nm |

| Optical Band Gap (Egopt) | 3.75 eV |

| Thermogravimetric Analysis (TGA) | |

| Decomposition Temperature (Td, 5% weight loss) | 292 °C |

Electrochemical Properties

Cyclic voltammetry (CV) is employed to determine the electrochemical properties of the material, providing insights into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The data for 2,6-dioctyl-dithieno[3,2-b:2′,3′-d]thiophene is presented below.[3]

| Property | Value |

| Cyclic Voltammetry | |

| Oxidation Onset (Eoxonset) | 0.88 V |

| HOMO Energy Level | -5.21 eV |

| LUMO Energy Level (from Egopt) | -1.46 eV |

Conclusion

This technical guide outlines a proposed synthetic route for 3,3'-dihexyl-dithieno[3,2-b:2′,3′-d]thiophene, a promising organic semiconductor. While direct experimental data for this specific isomer is limited, the proposed synthesis, based on the preparation of a 3,5-dibromo-DTT intermediate followed by a Suzuki cross-coupling reaction, provides a viable pathway for its production. The characterization data of the 2,6-dioctyl-DTT isomer offers a valuable point of reference for the expected properties of the 3,3'-dihexyl derivative. Further research into the synthesis and characterization of 3,3'-disubstituted DTTs is warranted to fully explore their potential in organic electronics and other advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Dithieno[3,2- b :2′,3′- d ]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05768A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of dithieno[3,2-b:2',3'-d]thiophene-based copolymers for polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) and derivatives for cross coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3'-Dihexyl-2,2'-bithiophene (C20H30S2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dihexyl-2,2'-bithiophene is an alkylated bithiophene derivative with the molecular formula C20H30S2. This organic semiconductor has garnered significant interest within the field of organic electronics due to its favorable processing characteristics and electronic properties. The presence of hexyl chains at the 3 and 3' positions of the bithiophene core enhances its solubility in common organic solvents, making it suitable for solution-based fabrication techniques such as spin coating and printing.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and relevant biological considerations of this compound.

Physicochemical and Electronic Properties

A summary of the key physicochemical and electronic properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications.

| Property | Value | Reference |

| Molecular Formula | C20H30S2 | [3] |

| Molecular Weight | 334.6 g/mol | [3] |

| CAS Number | 125607-30-9 | [2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 82 °C at 0.03 mmHg | [2] |

| Refractive Index | n20/D 1.54 | [2] |

| Purity | ≥98% (GC) | [2] |

| HOMO Level (Estimated) | -5.1 to -5.3 eV (Typical for similar thiophenes) | [1][4] |

| LUMO Level (Estimated) | -2.1 to -2.3 eV (Typical for similar thiophenes) | [1][4] |

Synthesis and Characterization

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for alkylated bithiophenes.

Experimental Protocol: Characterization

-

¹H and ¹³C NMR: NMR spectroscopy is essential for confirming the structure of the synthesized molecule. Samples are typically dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum of a similar compound, 5,5′-bis((trimethylsilyl)ethynyl)-2,2′-bithiophene, shows characteristic doublets for the thiophene protons.[8] For this compound, one would expect to see signals corresponding to the aromatic protons on the thiophene rings and a series of multiplets and triplets for the hexyl chains.

-

Procedure: A dilute solution of this compound in a suitable solvent (e.g., chloroform or tetrahydrofuran) is prepared. The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the conjugated bithiophene system.

-

Objective: To determine the electrochemical properties and estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][9]

-

Methodology:

-

A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The electrolyte solution consists of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

A thin film of this compound is coated onto the working electrode.

-

The potential is swept, and the resulting current is measured. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[4][10]

-

Applications in Organic Electronics

This compound serves as a fundamental building block for more complex organic semiconductors used in various electronic devices.[2] Its properties make it suitable for use in the active layers of organic solar cells and organic light-emitting diodes.

Organic Solar Cells (OSCs)

In OSCs, bithiophene derivatives are often incorporated into donor-acceptor bulk heterojunctions.[11][12][13] The dihexyl substitution enhances solubility, facilitating the formation of uniform thin films, which is critical for device performance.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, solution-processable materials are crucial for developing low-cost, large-area displays.[14][15][16][17] Bithiophene-containing materials can be utilized in the emissive layer or as part of the charge-transporting layers.

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.

-

Emissive Layer (EML): A blend of a host material and a dopant containing a bithiophene moiety (or this compound itself in some architectures) is dissolved in an organic solvent and spin-coated on top of the HIL.

-

Electron Transport Layer (ETL) and Cathode: An electron-transporting material and a low work function metal cathode (e.g., Ca/Al or LiF/Al) are deposited via thermal evaporation under high vacuum.

-

Encapsulation: The device is encapsulated to protect it from oxygen and moisture.

Relevance to Drug Development: Metabolism and Toxicology

While this compound is not a therapeutic agent, the thiophene moiety is a structural alert in drug development due to its potential for metabolic activation.[18]

Metabolic Pathways of Thiophenes

The metabolism of thiophene-containing compounds can proceed via cytochrome P450-mediated oxidation, leading to the formation of reactive intermediates such as thiophene S-oxides and thiophene epoxides.[18] These electrophilic metabolites can covalently bind to cellular macromolecules, potentially leading to toxicity.

Toxicological Considerations

The presence of alternative, less toxic metabolic pathways and efficient detoxification mechanisms can mitigate the risks associated with thiophene bioactivation.[18] For drug development professionals, understanding the metabolic fate of any thiophene-containing candidate is crucial for assessing its safety profile. Factors such as the daily dose and the specific substitution pattern on the thiophene ring can significantly influence the potential for toxicity.[18]

Conclusion

This compound is a valuable building block in the field of organic electronics, offering excellent solubility and processability for the fabrication of devices like organic solar cells and OLEDs. Its well-defined chemical structure and tunable electronic properties make it a subject of ongoing research. For professionals in drug development, the thiophene core serves as a reminder of the importance of thorough metabolic and toxicological profiling of heterocyclic compounds. Further research into specific device performance and detailed biological interactions of this compound will continue to elucidate its full potential and limitations.

References

- 1. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C20H30S2 | CID 11484438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. A simple and efficient synthesis of substituted 2,2'-bithiophene and 2,2':5',2″-terthiophene [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimized Thin-Film Organic Solar Cell with Enhanced Efficiency [mdpi.com]

- 14. aml.iaamonline.org [aml.iaamonline.org]

- 15. media.neliti.com [media.neliti.com]

- 16. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]

- 17. US9508933B2 - Organic light-emitting diode (OLED) device, manufacturing method thereof and display device - Google Patents [patents.google.com]

- 18. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of 3,3'-Dihexyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,3'-Dihexyl-2,2'-bithiophene, a key building block in the field of organic electronics. While direct quantitative thermal analysis data for this specific monomer is not extensively documented in publicly available literature, this guide synthesizes qualitative assessments from various sources and presents comparative data from structurally related compounds to offer valuable insights for researchers and professionals in materials science and organic electronics.

Introduction to this compound

This compound is a substituted bithiophene monomer crucial for the synthesis of conjugated polymers and small molecules used in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The hexyl side chains enhance the material's solubility in organic solvents, which is essential for solution-based processing techniques. Its molecular structure and the resulting electronic properties of its polymeric derivatives are of significant interest. The thermal stability of this monomer is a critical parameter that influences its synthesis, purification, storage, and the performance and longevity of devices fabricated from its derivatives.[1]

Qualitative Assessment of Thermal Stability

Comparative Thermal Analysis of Related Thiophene Derivatives

To provide a quantitative context for the thermal stability of this compound, this section presents thermal decomposition and phase transition data for structurally related dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives. These compounds share a similar thiophene-based core and are also utilized in organic electronics. The data in the following table was obtained from a study on solution-processable small molecular semiconductors.

| Compound Name | Structure | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Melting Point (Tm) (°C) |

| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | DTT derivative with octylthiophene side chains | 396 | 139 |

| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | DTT derivative with ethylhexylthiophene side chains | 392 | 127 |

| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | DTT derivative with octyl side chains | 292 | 42 |

| Data sourced from a study on dithieno[3,2-b:2′,3′-d]thiophene derivatives.[2] |

The high decomposition temperatures of these related compounds, generally well above 290°C, underscore the intrinsic thermal robustness of the thiophene backbone, which is also present in this compound.[2]

Experimental Protocols for Thermal Analysis

For researchers intending to perform their own thermal analysis of this compound or similar liquid organic semiconductor materials, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the material.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting (Tm), crystallization (Tc), and glass transition (Tg).

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) and hermetically seal it in an aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected melting point at a constant rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature. This allows for the observation of crystallization.

-

Second Heating Scan: Heat the sample again at the same constant rate to the final temperature. This scan is typically used to determine the glass transition and melting temperatures of the material in a controlled state.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to phase transitions.

Synthesis and Purification Workflow

The thermal stability of this compound is a key factor during its synthesis and purification. The following diagram illustrates a typical synthetic workflow where thermal stability is critical, particularly in the purification step involving distillation.

Caption: Synthetic workflow for this compound.

Conclusion

While specific quantitative thermal data for this compound remains elusive in the current body of literature, qualitative assessments consistently point to its excellent thermal stability. This characteristic is a significant asset for its use as a monomer in the synthesis of high-performance organic electronic materials. The comparative data from related DTT derivatives suggest that the thiophene-based core imparts considerable thermal robustness. The provided experimental protocols offer a standardized approach for researchers to quantitatively determine the thermal properties of this and similar materials, which is crucial for optimizing synthesis, purification, and device fabrication processes. Further research to quantify the thermal stability of this compound would be a valuable contribution to the field of organic materials science.

References

Solubility Profile of 3,3'-Dihexyl-2,2'-bithiophene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3'-Dihexyl-2,2'-bithiophene is a key building block in the field of organic electronics, valued for its role in the synthesis of conductive polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). A critical determinant of its utility, particularly for scalable and cost-effective device fabrication, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and a logical workflow for solvent selection. While specific quantitative solubility data is not widely published, this guide consolidates available qualitative information and establishes a robust framework for its empirical determination.

The Role of Alkyl Chains in Solubility

The molecular structure of this compound, featuring two hexyl chains appended to the bithiophene core, is intentionally designed to enhance its solubility in organic solvents.[1] These flexible alkyl chains disrupt the intermolecular π-π stacking that is common in planar aromatic systems, thereby weakening the crystal lattice energy and allowing solvent molecules to more readily solvate the individual molecules.[2][3] This improved solubility is crucial for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll manufacturing, which are central to the production of large-area and flexible electronic devices.[4]

Qualitative Solubility and Solvent Selection

While precise quantitative data for this compound is scarce in publicly available literature, information on structurally similar compounds, such as 3,4'-Dihexyl-2,2'-bithiophene, indicates good solubility in a range of common organic solvents.[5] Generally, oligothiophenes bearing alkyl chains are soluble in common organic solvents.[6] Based on the principle of "like dissolves like," non-polar and weakly polar organic solvents are expected to be effective in dissolving this compound due to its predominantly non-polar nature.

Expected Good Solvents:

-

Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene

-

Chlorinated Solvents: Chloroform, Dichloromethane

-

Ethers: Tetrahydrofuran (THF)

Expected Moderate to Poor Solvents:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Ketones: Acetone, Cyclohexanone

-

Alkanes: Hexane, Cyclohexane

The selection of an appropriate solvent is a critical step in the formulation of inks and solutions for device fabrication. The following diagram outlines a logical workflow for this process.

Caption: A logical workflow for selecting a suitable organic solvent for this compound.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Solubility at 25°C (mg/mL) |

| Toluene | C₇H₈ | 2.4 | 111 | Data not available |

| Chloroform | CHCl₃ | 4.1 | 61 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66 | Data not available |

| Chlorobenzene | C₆H₅Cl | 2.7 | 132 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 40 | Data not available |

| Hexane | C₆H₁₄ | 0.1 | 69 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 78 | Data not available |

| Acetone | C₃H₆O | 5.1 | 56 | Data not available |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol details the widely accepted "shake-flask" method coupled with gravimetric analysis for the accurate determination of the solubility of this compound in an organic solvent.

5.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Vials with solvent-resistant caps

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Glass syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

5.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to rest in the thermostatic environment for at least 2 hours to permit the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a glass syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Dry the sample to a constant weight.

-

-

Gravimetric Analysis:

-

Once the solvent is completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

5.3 Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with dried solute - Weight of empty dish) / Volume of the filtered solution

5.4 Diagram of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: A workflow diagram for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its use in the fabrication of advanced electronic devices. While quantitative data remains to be extensively published, the structural design of the molecule ensures good solubility in common non-polar and weakly polar organic solvents. The provided experimental protocol offers a reliable and standardized method for researchers to determine precise solubility values in their solvents of interest, thereby enabling the optimization of solution-based processing for high-performance organic electronics.

References

Unveiling the Structural Landscape of 3,3'-Dihexyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3'-Dihexyl-2,2'-bithiophene is a key organic semiconductor material utilized in the development of advanced electronic devices. Its molecular structure, particularly its crystalline arrangement, dictates its electronic properties and, consequently, its performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This technical guide provides an in-depth exploration of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific compound remains elusive, this guide presents a comparative analysis of closely related structures, namely 3,3'-bithiophene and 3,3'-dimethoxy-2,2'-bithiophene, to infer key structural characteristics. Furthermore, a generalized experimental protocol for the synthesis and crystallization of alkylated bithiophenes is detailed, providing a practical framework for researchers in the field.

Introduction

The arrangement of molecules in the solid state is a critical factor governing the charge transport properties of organic semiconductors. For this compound, the hexyl side chains play a crucial role in influencing the intermolecular packing and, therefore, the electronic coupling between adjacent molecules. Understanding the precise crystal structure is paramount for establishing structure-property relationships and for the rational design of new materials with enhanced performance. This guide aims to provide a comprehensive overview of the structural aspects of this compound, drawing upon available data from analogous compounds to elucidate its likely crystalline features.

Comparative Crystallographic Data

Despite extensive searches, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the crystal structures of the parent compound, 3,3'-bithiophene[1], and a derivative, 3,3'-dimethoxy-2,2'-bithiophene, have been determined, offering valuable insights into the core bithiophene conformation.

| Parameter | 3,3'-Bithiophene[1] | 3,3'-Dimethoxy-2,2'-bithiophene |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/n |

| a (Å) | 7.5187(7) | 8.956(2) |

| b (Å) | 18.2181(17) | 10.871(3) |

| c (Å) | 5.5029(5) | 11.196(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.83(2) |

| γ (°) | 90 | 90 |

| **Volume (ų) ** | 753.77(12) | 1030.5(4) |

| Z | 4 | 4 |

Table 1: Crystallographic Data for 3,3'-Bithiophene and 3,3'-Dimethoxy-2,2'-bithiophene. This table summarizes the unit cell parameters for the parent 3,3'-bithiophene and the 3,3'-dimethoxy substituted analogue, providing a basis for understanding the core structural arrangement.

Experimental Protocols

The synthesis and crystallization of alkylated bithiophenes are critical steps in obtaining high-quality materials for electronic applications. While a specific protocol for this compound is not detailed in a single source, a generalized procedure can be compiled from various literature sources on similar compounds.

Synthesis of 3,3'-Dialkyl-2,2'-bithiophenes

A common synthetic route involves the nickel-catalyzed Kumada cross-coupling reaction.

Materials:

-

3,3'-Dibromo-2,2'-bithiophene

-

Hexylmagnesium bromide (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

To a solution of 3,3'-dibromo-2,2'-bithiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a catalytic amount of Ni(dppp)Cl₂ is added.

-

The solution is cooled to 0 °C.

-

A solution of hexylmagnesium bromide in diethyl ether or THF is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.

-